molecular formula C13H11NO4S B2864470 1-Nitro-4-[(phenylsulfonyl)methyl]benzene CAS No. 34063-53-1

1-Nitro-4-[(phenylsulfonyl)methyl]benzene

Cat. No.: B2864470
CAS No.: 34063-53-1
M. Wt: 277.29
InChI Key: YPRBJNYHZJWBGQ-UHFFFAOYSA-N
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Description

1-Nitro-4-[(phenylsulfonyl)methyl]benzene, registered under 34063-53-1, is a chemical compound with the molecular formula C13H11NO4S and a molecular weight of 277.30 g/mol . This compound serves as a versatile building block and intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds. Recent research highlights its application in medicinal chemistry, where it is used as a key precursor in the synthesis of 5-nitroimidazole derivatives via methodologies such as the Vicarious Nucleophilic Substitution (VNS) reaction . These derivatives are of significant interest for their antibacterial and antiparasitic properties, contributing to the search for new treatments against infections caused by anaerobic bacteria and parasites . The presence of both nitro and phenylsulfonylmethyl groups on the benzene ring makes this compound a valuable substrate for generating carbanions and for further functionalization, enabling researchers to access complex molecular architectures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonylmethyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-14(16)12-8-6-11(7-9-12)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRBJNYHZJWBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Nitro 4 Phenylsulfonyl Methyl Benzene

Established Synthetic Pathways to 1-Nitro-4-[(phenylsulfonyl)methyl]benzene and Analogous Structures

The most common and well-established route to this compound involves a two-step sequence: the formation of a sulfide (B99878) precursor followed by its oxidation to the desired sulfone. This pathway is reliable and allows for the synthesis of a variety of analogous structures by modifying the starting materials.

Nucleophilic Substitution Reactions in the Formation of Sulfide Precursors

The initial step in the conventional synthesis is the formation of the sulfide intermediate, 1-Nitro-4-[(phenylthio)methyl]benzene. This is typically achieved through a nucleophilic substitution reaction. The reaction involves a sulfur-based nucleophile, such as thiophenol, and an electrophilic substrate containing the 4-nitrobenzyl moiety. A common substrate is 4-nitrobenzyl halide (e.g., 4-nitrobenzyl chloride or bromide).

The reaction proceeds by the displacement of the halide leaving group on the benzylic carbon by the thiophenolate anion, which is generated in situ by treating thiophenol with a base. This SN2 reaction is generally efficient due to the enhanced electrophilicity of the benzylic carbon, which is activated by the electron-withdrawing nitro group on the aromatic ring.

A typical procedure involves reacting 4-nitrobenzyl halide with thiophenol in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or acetonitrile. The reaction mixture is often heated to ensure completion.

Reactant 1Reactant 2BaseSolventConditionsProductYield
4-Nitrobenzyl chlorideThiophenolK₂CO₃AcetoneReflux1-Nitro-4-[(phenylthio)methyl]benzeneHigh
4-Nitrobenzyl bromideThiophenolNaHTHFRoom Temp1-Nitro-4-[(phenylthio)methyl]benzeneGood
4-Nitrobenzyl chlorideSodium thiophenolateEthanolReflux1-Nitro-4-[(phenylthio)methyl]benzeneHigh

Oxidative Conversion of Sulfide Intermediates to Sulfones

The second step is the oxidation of the sulfide precursor to the final sulfone product, this compound. This transformation is a crucial step that significantly alters the electronic properties of the sulfur-containing moiety. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being one of the most common due to its effectiveness and relatively benign byproducts (water).

The oxidation is often carried out in an acidic medium, such as acetic acid, which can catalyze the reaction. The use of an excess of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide (B87167) stage. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Different oxidizing systems have been developed to achieve high yields and selectivity. The choice of oxidant and reaction conditions can be tailored based on the substrate's sensitivity to oxidation.

Sulfide PrecursorOxidizing AgentSolvent/CatalystConditionsProductYield
1-Nitro-4-[(phenylthio)methyl]benzene30% Hydrogen PeroxideAcetic AcidRefluxThis compoundGood
1-Nitro-4-[(phenylthio)methyl]benzenem-CPBADichloromethaneRoom TempThis compoundHigh
1-Nitro-4-[(phenylthio)methyl]benzeneUrea-Hydrogen PeroxidePhthalic AnhydrideEthyl AcetateRoom TempThis compound

Alternative and Emerging Synthetic Routes for Related Nitroarylsulfones

Beyond the classical two-step synthesis, other methodologies have been developed for the construction of sulfones, including those analogous to the target compound. These alternative routes offer different approaches to forming the crucial carbon-sulfur bond or introducing the sulfonyl group.

Palladium-Catalyzed Coupling Reactions for Vinyl Sulfones

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds. While not a direct synthesis of the target compound, this methodology is highly relevant for preparing related vinyl sulfones, which are valuable synthetic intermediates. In a typical reaction, an aryl or vinyl halide is coupled with a sulfinic acid salt in the presence of a palladium catalyst and a suitable ligand.

The use of specific ligands, such as Xantphos, has been shown to be crucial for the success of these reactions, allowing for the coupling of a wide variety of aryl and vinyl halides or triflates with sulfinic acid salts to produce aryl vinyl sulfones in good yields.

Aryl/Vinyl HalideSulfinate SaltCatalystLigandConditionsProduct Type
Aryl IodideSodium ArenesulfinatePd₂(dba)₃XantphosToluene (B28343), 80 °CAryl Sulfone
Vinyl BromideSodium ArenesulfinatePd(OAc)₂DPEphosDioxane, 100 °CVinyl Sulfone
Aryl TriflateSodium ArenesulfinatePdCl₂(dppf)-DMF, 90 °CAryl Sulfone

Utilization of Sulfonyl Chloride Intermediates in Sulfonylation

Sulfonyl chlorides are versatile intermediates in organic synthesis and can be used to construct sulfones. One approach involves the palladium-catalyzed coupling of arylsulfonyl chlorides with aryl boronic acids. This method provides a direct route to unsymmetrical diaryl sulfones. For the synthesis of nitroarylsulfones, a suitably substituted nitro-containing aryl boronic acid or arylsulfonyl chloride would be required.

Another strategy involves the reduction of sulfonyl chlorides to sulfinate salts, which can then be alkylated in a subsequent step. This two-step, one-pot procedure allows for the efficient preparation of aliphatic sulfones.

Aryl Boronic AcidArylsulfonyl ChlorideCatalystBaseSolventProduct Type
4-Nitrophenylboronic acidBenzenesulfonyl chloridePd(PPh₃)₄K₂CO₃Toluene/WaterDiaryl Sulfone
Phenylboronic acid4-Nitrobenzenesulfonyl chloridePd(OAc)₂Na₂CO₃DMEDiaryl Sulfone

Considerations for Synthetic Yields and Reaction Selectivity

For the initial nucleophilic substitution, the choice of base and solvent is critical. A moderately strong base, such as potassium carbonate, is often employed to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion. mdpi.com The reaction is typically carried out in a polar aprotic solvent, like acetone, which can solvate the cation of the base while not interfering with the nucleophile. The reaction temperature is also a key factor; refluxing the mixture ensures a sufficient reaction rate. mdpi.com The yield for this type of reaction can be quite high, with reports of up to 92% for the synthesis of the analogous 1-nitro-3-(phenylthio)methyl]benzene. mdpi.com

The oxidation of the sulfide to the sulfone is the second critical step where reaction conditions significantly influence the outcome. A common and effective oxidizing agent for this transformation is hydrogen peroxide in acetic acid. mdpi.com The concentration of the hydrogen peroxide and the reaction temperature and duration are important parameters to control. The reaction is typically refluxed for an extended period, for instance, 24 hours, to ensure complete conversion of the sulfide to the sulfone. mdpi.com Over-oxidation is generally not a concern in this specific conversion. The yield for this oxidation step can also be substantial, with a reported yield of 75% for the conversion of 1-nitro-3-(phenylthio)methyl]benzene to 1-nitro-3-[(phenylsulfonyl)methyl]benzene. mdpi.com

Factors that can influence the yield and selectivity include the purity of the starting materials and the efficiency of the work-up and purification procedures. After the initial reaction, removal of the salt byproduct by filtration is necessary. mdpi.com Following the oxidation, the product often precipitates from the reaction mixture upon cooling and can be collected by filtration. mdpi.com

The following table summarizes the key considerations for optimizing the synthesis of this compound based on the synthesis of a similar compound. mdpi.com

StepReactantsReagents/ConditionsReported Yield (Analogous Compound)Key Considerations for Selectivity and Yield
1. Sulfide Formation 4-Nitrobenzyl halide, ThiophenolPotassium carbonate, Acetone, Reflux92%Choice of base and solvent, reaction temperature, purity of reactants.
2. Oxidation 1-nitro-4-(phenylthio)methyl]benzene30% Hydrogen peroxide, Acetic acid, Reflux75%Concentration of oxidizing agent, reaction time and temperature, efficient product isolation.

Chemical Reactivity and Transformation Mechanisms

Electronic Effects of Nitro and Sulfonyl Groups on Aromatic Ring Reactivity

The presence of the nitro (NO₂) and phenylsulfonyl (SO₂Ph) groups profoundly influences the electron density of the two aromatic rings in 1-Nitro-4-[(phenylsulfonyl)methyl]benzene. Both groups are powerful electron-withdrawing groups (EWGs), which significantly decrease the nucleophilicity of the aromatic rings to which they are attached, thereby deactivating them towards electrophilic aromatic substitution. siue.edu

The nitro group deactivates the benzene (B151609) ring through two mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. unacademy.com

Resonance Effect (-M): The nitro group can withdraw pi-electron density from the aromatic ring, creating partial positive charges at the ortho and para positions. vedantu.com This delocalization makes the ring significantly less attractive to incoming electrophiles.

Similarly, the phenylsulfonyl group, attached via the methylene (B1212753) bridge, also deactivates the nitrated benzene ring. The primary influence is a strong inductive (-I) effect from the highly oxidized sulfur atom. The sulfonyl group is one of the most powerful electron-withdrawing groups, effectively stabilizing negative charge. siue.edu This inductive withdrawal reduces the electron density on the benzylic carbon and, by extension, the attached aromatic ring.

Electrophilic Aromatic Substitution Patterns and Directing Effects

The powerful deactivating nature of the nitro and sulfonylmethyl groups dictates the regioselectivity of any potential electrophilic aromatic substitution (EAS) reactions.

On the nitro-substituted ring, the nitro group is a strong meta-director. vedantu.com By withdrawing electron density predominantly from the ortho and para positions through resonance, it leaves the meta positions as the least deactivated sites for electrophilic attack. Therefore, if an EAS reaction were forced to occur on this ring, the incoming electrophile would preferentially add to the meta position relative to the nitro group.

For the second aromatic ring (the phenyl group of the phenylsulfonyl moiety), the -(CH₂)-SO₂-(p-nitrophenyl) substituent acts as a deactivating group. Its directing effect is primarily ortho, para due to the potential for hyperconjugation and weak resonance donation from the alkyl chain, but this is overwhelmed by the strong deactivating inductive effect of the sulfonyl group. However, compared to the nitrated ring, this phenyl ring is relatively less deactivated, making it the more likely site for any potential EAS reaction, though harsh conditions would still be required.

Reactivity at the Methylene Bridge Carbon (α-Carbon to Sulfonyl Group)

The most significant site of reactivity for this compound is the methylene (-CH₂-) bridge. The protons on this carbon are acidic due to the presence of two adjacent electron-withdrawing groups, enabling the formation of a stable carbanion.

Treatment of this compound with a suitable base results in the deprotonation of the methylene carbon to form a resonance-stabilized carbanion. chemistry-chemists.com The stability of this carbanion is a result of several factors:

Stabilization by the Sulfonyl Group: The adjacent phenylsulfonyl group is exceptionally effective at stabilizing the negative charge. This stabilization occurs through a combination of a strong inductive effect and the delocalization of the electron pair into the d-orbitals of the sulfur atom. siue.eduorganicchemistrydata.org

Stabilization by the p-Nitrophenyl Group: The negative charge is further delocalized into the attached aromatic ring and powerfully stabilized by the para-nitro group through resonance. vedantu.com The negative charge can be delocalized all the way to the oxygen atoms of the nitro group, significantly increasing the carbanion's stability.

This dual stabilization makes the methylene protons significantly more acidic than those of toluene (B28343) or even diphenylmethane, allowing for carbanion formation with moderately strong bases like alkoxides. egyankosh.ac.in The enhanced stability of this benzylic carbanion is crucial for its utility in carbon-carbon bond-forming reactions. vedantu.comnih.gov

Table 2: Factors Stabilizing the α-Sulfonyl Carbanion

Stabilizing Group Mechanism of Stabilization Relative Contribution
Phenylsulfonyl (SO₂Ph) Inductive Effect (-I), d-orbital overlap High

The stabilized carbanion generated from this compound is an excellent nucleophile, particularly for conjugate addition reactions. siue.edu One of the most common applications is the Michael addition to α,β-unsaturated carbonyl compounds, such as esters. organic-chemistry.orgmasterorganicchemistry.com

In this reaction, the carbanion adds to the β-carbon of the unsaturated ester (the "Michael acceptor"), which is the electrophilic site in a 1,4-conjugate addition. masterorganicchemistry.com The reaction proceeds through the formation of an enolate intermediate, which is then protonated upon workup to yield the final addition product. This reaction is a powerful method for forming new carbon-carbon bonds. organic-chemistry.org The use of sulfone-stabilized carbanions in Michael additions is well-established for creating complex molecular frameworks. encyclopedia.pub

The reactivity of the α-sulfonyl carbanion is central to several important tandem reactions, where an initial nucleophilic addition is followed by a sequence of rearrangement or elimination steps. A classic example is the Julia-Lythgoe olefination. wikipedia.orgorganic-chemistry.orgchem-station.com

In the classical Julia-Lythgoe protocol, the carbanion derived from a phenyl sulfone adds to an aldehyde or ketone. The resulting β-hydroxy sulfone is then acylated, and subsequent reductive elimination of the β-acyloxy sulfone intermediate yields an alkene. nih.gov This sequence represents a tandem addition-elimination process. The high E-selectivity of the reaction is a key feature, often attributed to the thermodynamic stability of radical intermediates formed during the reduction step. chem-station.com

More modern variations, such as the Julia-Kocienski olefination, involve different sulfonyl leaving groups (like benzothiazolyl or tetrazolyl sulfones) that can undergo a spontaneous Smiles rearrangement after the initial addition, leading to a more streamlined one-pot olefination process. nih.govchemrxiv.org These tandem sequences highlight the synthetic versatility imparted by the sulfonyl group. academie-sciences.fr

Recent advancements in synthetic methodology have shown that the reaction pathways of benzylic sulfones can be directed towards different products by carefully selecting the base. rsc.org This strategy, known as base-controlled divergent synthesis, allows for the selective formation of distinct molecular architectures from common starting materials. nih.govacs.orgnih.gov

For instance, in reactions involving (benzylsulfonyl)benzenes and an electrophile like paraformaldehyde, the choice of base can determine the outcome. A weaker base might favor a simple addition or condensation product, while a stronger or sterically different base could promote a subsequent elimination or rearrangement, leading to a completely different product class, such as vinyl sulfones. rsc.org This control is achieved by manipulating the equilibria between intermediates or by favoring one kinetic pathway over another, showcasing a sophisticated level of chemical control over the reactivity of the sulfonyl-stabilized carbanion. nih.gov

Redox Chemistry of the Nitro Functionality

The nitro group (-NO₂) of this compound is a versatile functional group that can undergo a range of reduction reactions. The specific product obtained depends on the reducing agent used and the reaction conditions. The electron-withdrawing nature of both the nitro group and the phenylsulfonyl group influences the reactivity of the benzene ring, making the nitro group susceptible to reduction.

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry. wikipedia.org These reactions typically proceed through a series of intermediates, and the final product can be controlled by the choice of reagents and reaction conditions. Common reduction pathways for nitroarenes can lead to the formation of amines, hydroxylamines, or azo compounds. wikipedia.org

A general illustration of the reduction of a nitroarene to an aniline (B41778) involves the use of a reducing agent and often an acid catalyst. youtube.com The process requires a two-step procedure where the nitro group is first reduced, and then a base is added to neutralize excess acid and yield the final amine product. youtube.com

Various reagents are effective for the reduction of aromatic nitro compounds. These include:

Catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon. wikipedia.org

Metals in acidic media, such as iron, tin, or zinc. wikipedia.orgyoutube.com

Other reducing agents like sodium hydrosulfite or tin(II) chloride. wikipedia.org

The specific application of these general methods to this compound would be expected to yield the corresponding aniline derivative, 4-[(phenylsulfonyl)methyl]aniline, as the primary product under strong reducing conditions. Milder reducing agents or specific conditions could potentially lead to other reduction products as shown in the table below.

Product Reagent/Condition General Transformation
4-[(Phenylsulfonyl)methyl]anilineFe / HCl or Sn / HClReduction of nitro group to amine
N-(4-((phenylsulfonyl)methyl)phenyl)hydroxylamineZn / NH₄ClPartial reduction to hydroxylamine
1,2-Bis(4-((phenylsulfonyl)methyl)phenyl)diazeneMetal hydrides (can produce azo compounds)Reductive coupling to an azo compound

While the oxidation of sulfides to sulfones is a key step in the synthesis of related compounds, the nitro group itself is generally not further oxidized under standard conditions as it is already in a high oxidation state. mdpi.com The focus of the redox chemistry for the nitro functionality in this compound is therefore primarily on its reduction pathways.

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 1-Nitro-4-[(phenylsulfonyl)methyl]benzene, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for assigning the chemical environment of each atom.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Methylene (B1212753) (-CH₂-) ~4.5-5.0 Singlet 2H
Phenylsulfonyl (ortho) ~7.8-8.0 Multiplet 2H
Phenylsulfonyl (meta) ~7.5-7.7 Multiplet 2H
Phenylsulfonyl (para) ~7.6-7.8 Multiplet 1H
Nitrophenyl (ortho to -CH₂-) ~7.4-7.6 Multiplet 2H
Nitrophenyl (ortho to -NO₂) ~8.1-8.3 Multiplet 2H

Note: This table is predictive and not based on cited experimental data.

Similar to ¹H-NMR, specific experimental ¹³C-NMR data for this compound is not available in the reviewed sources. However, the expected chemical shifts can be inferred. The carbon atom attached to the nitro group (ipso-carbon) would be significantly deshielded. The carbons of the phenylsulfonyl group and the methylene bridge would also have characteristic chemical shifts. A publication on the regioisomer, 1-nitro-3-[(phenylsulfonyl)methyl]benzene, provides some guidance on the expected ranges for these signals.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Methylene (-CH₂-) ~60-65
Phenylsulfonyl (ipso) ~138-140
Phenylsulfonyl (ortho) ~128-130
Phenylsulfonyl (meta) ~129-131
Phenylsulfonyl (para) ~134-136
Nitrophenyl (ipso to -CH₂-) ~135-137
Nitrophenyl (ortho to -CH₂-) ~130-132
Nitrophenyl (ortho to -NO₂) ~124-126
Nitrophenyl (ipso to -NO₂) ~147-149

Note: This table is predictive and not based on cited experimental data.

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. While no specific studies employing isotopic labeling on this compound were found, the principles of this method are broadly applicable. For instance, labeling the methylene bridge with ¹³C or deuterium (B1214612) (²H) could be used to follow its fate in various chemical transformations. Similarly, using ¹⁸O in the sulfonyl group or ¹⁵N in the nitro group could provide insights into reactions involving these functional groups. This technique is invaluable for distinguishing between different possible mechanistic pathways.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro and sulfonyl groups. Aromatic nitro compounds typically exhibit strong asymmetric and symmetric stretching vibrations for the N-O bond. The sulfonyl group (SO₂) also has characteristic strong asymmetric and symmetric stretching bands. Additionally, the spectrum would display bands corresponding to C-H and C=C stretching and bending vibrations of the aromatic rings.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Asymmetric NO₂ Stretch 1550 - 1475 Strong
Symmetric NO₂ Stretch 1360 - 1290 Strong
Asymmetric SO₂ Stretch 1350 - 1300 Strong
Symmetric SO₂ Stretch 1160 - 1120 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Weak
C-H Bending (out-of-plane) 900 - 675 Strong

Note: This table is based on general frequencies for the functional groups and not on specific experimental data for the compound.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the symmetric vibrations of the nitro and sulfonyl groups, as well as the breathing modes of the aromatic rings, are expected to give rise to strong signals in the Raman spectrum. The symmetric stretch of the nitro group is often particularly prominent in the Raman spectrum of nitroaromatic compounds. A detailed Raman analysis could help to confirm the assignments made from the IR spectrum and provide further structural insights. However, specific experimental Raman data for this compound was not found in the reviewed literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of this compound, mass spectrometry provides crucial data for confirming its molecular identity and elucidating its fragmentation pathways under ionization.

The molecular formula of this compound is C₁₃H₁₁NO₄S, which corresponds to a monoisotopic mass of approximately 277.04 Da. uni.lu In a typical mass spectrometry experiment, this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. The presence of this peak is a key indicator of the compound's successful synthesis and integrity.

While detailed experimental fragmentation data for this compound is not extensively published, predictions based on its structure and the known behavior of similar compounds in mass spectrometry can be made. The fragmentation of the molecular ion is expected to occur at the weakest bonds and lead to the formation of stable fragment ions.

Key predicted fragmentation pathways for this compound include:

Cleavage of the C-S bond: This is a common fragmentation pathway for sulfones. Cleavage of the bond between the methylene group and the sulfonyl group could result in the formation of a benzyl (B1604629) radical and a phenylsulfonyl cation or vice versa.

Loss of the nitro group: Nitroaromatic compounds often exhibit the loss of the nitro group (NO₂) or nitric oxide (NO). This would result in fragment ions with m/z values corresponding to [M-NO₂]⁺ and [M-NO]⁺.

Formation of characteristic aromatic fragments: The presence of two benzene (B151609) rings suggests that characteristic phenyl (C₆H₅⁺, m/z 77) and benzyl (C₇H₇⁺, m/z 91) fragments would be observed. researchgate.net The benzyl fragment is often a very stable tropylium (B1234903) ion and can be the base peak in the spectrum.

In a study on the related isomer, 1-Nitro-3-[(benzylsulfonyl)methyl]benzene, gas chromatography-mass spectrometry (GC-MS) analysis revealed a base peak at m/z 91, corresponding to the benzyl fragment, and another significant peak at m/z 77, corresponding to the phenyl fragment. researchgate.net A trace amount of the molecular ion at m/z 291 was also detected. researchgate.net This suggests that for this compound, similar fragmentation leading to prominent benzyl and phenyl ions is highly likely.

Predicted mass spectrometry data, including various adducts that might be observed, are summarized in the table below. uni.lu This data is computationally predicted and provides expected m/z values for different ionized forms of the molecule.

Adductm/z
[M+H]⁺278.04818
[M+Na]⁺300.03012
[M-H]⁻276.03362
[M+NH₄]⁺295.07472
[M+K]⁺316.00406
[M]⁺277.04035

Structural Elucidation and Conformational Analysis

X-ray Crystallography of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene and Related Nitroarylsulfones

While a specific crystal structure for this compound is not publicly available, a detailed examination of closely related nitroarylsulfones provides significant insights into the probable structural characteristics of the target molecule. Comparative analysis of compounds such as 1-Methylsulfonyl-4-nitrobenzene, 1-Chloro-2-methyl-4-nitrobenzene, and 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide allows for a robust estimation of its crystallographic parameters and intermolecular interaction patterns.

Determination of Crystal System and Space Group

Based on the crystallographic data of analogous compounds, it is highly probable that this compound crystallizes in the monoclinic system. For instance, 1-Methylsulfonyl-4-nitrobenzene has been reported to crystallize in a monoclinic system. Similarly, 1-Chloro-2-methyl-4-nitrobenzene also adopts a monoclinic crystal system, specifically with the space group P2₁/n mdpi.comresearchgate.net. The compound 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide is also reported to have a monoclinic crystal system with a P2₁/c space group. These examples suggest that a monoclinic arrangement is a common packing motif for nitroarylsulfones of this type.

Molecular Conformation, Torsion Angles, and Planarity of Aromatic Rings

The conformation of nitroarylsulfones is largely defined by the torsion angles between the aromatic rings and the sulfonyl group. In these structures, the two benzene (B151609) rings are typically not coplanar. For example, in the molecule of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide, the two benzene ring planes are nearly orthogonal to each other, with a dihedral angle of 86.1(1)°. The central C—N—S—C torsion angle in this molecule is 65.85(13)°.

The planarity of the individual aromatic rings is generally maintained, though the substituents can cause minor deviations. A key feature in many nitroarylsulfones is the twisting of the nitro group relative to the plane of the benzene ring to which it is attached. In 1-Methylsulfonyl-4-nitrobenzene, the nitro group is twisted by 10.2(5)° out of the plane of the benzene ring. Similarly, in 1-Chloro-2-methyl-4-nitrobenzene, the nitro group is inclined at an angle of 6.2(3)° to the ring plane mdpi.comresearchgate.net. This slight torsion is a common characteristic, arising from a balance between conjugative effects, which favor planarity, and steric hindrance.

Analysis of Intermolecular Interactions: Hydrogen Bonding (e.g., C—H...O) and Supramolecular Assembly

The crystal packing of nitroarylsulfones is significantly influenced by a network of weak intermolecular interactions, which assemble the molecules into a stable three-dimensional supramolecular architecture. Among the most prevalent of these are non-classical C—H···O hydrogen bonds.

In the crystal structure of 1-Methylsulfonyl-4-nitrobenzene, inversion-related molecules are linked by C—H···O hydrogen bonds, forming dimers. The crystal structure of 1-Chloro-2-methyl-4-nitrobenzene is stabilized by π...π contacts between adjacent benzene rings, in addition to C–H...O hydrogen bonds and close Cl...O contacts mdpi.comresearchgate.net. The molecular packing of 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide is stabilized by intermolecular N—H···O interactions. These consistent observations across related structures strongly suggest that C—H···O interactions, involving the hydrogen atoms of the benzene rings or the methyl/methylene (B1212753) bridge and the oxygen atoms of the nitro and sulfonyl groups, play a crucial role in the supramolecular assembly of this compound.

Below is a table summarizing the hydrogen bond geometries for 1-Chloro-2-methyl-4-nitrobenzene researchgate.net.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C5—H5···O20.952.693.129(4)109
C7—H7D···O10.982.203.137(4)161
C3—H3···O10.952.573.320(4)136

Examination of Unit Cell Parameters and Z-values

The unit cell parameters for related nitroarylsulfones provide a template for estimating those of this compound. For 1-Methylsulfonyl-4-nitrobenzene, the monoclinic unit cell has the following dimensions: a = 6.3765(13) Å, b = 8.0411(16) Å, c = 16.426(3) Å, and β = 91.67(3)°. The unit cell of 1-Chloro-2-methyl-4-nitrobenzene has dimensions of a = 13.5698(8) Å, b = 3.7195(3) Å, c = 13.5967(8) Å, and β = 91.703(3)° mdpi.comresearchgate.net. The cell parameters for 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide are a = 13.800(3) Å, b = 8.2320(16) Å, c = 11.959(2) Å, and β = 103.36(3)°.

The number of molecules per unit cell, or the Z-value, is consistently 4 for these related monoclinic structures. This indicates a common packing efficiency and molecular arrangement within the unit cell for this class of compounds.

The following table presents the crystal data for these related compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
1-Methylsulfonyl-4-nitrobenzeneC₇H₇NO₄SMonoclinic-6.3765(13)8.0411(16)16.426(3)91.67(3)4
1-Chloro-2-methyl-4-nitrobenzeneC₇H₆ClNO₂MonoclinicP2₁/n13.5698(8)3.7195(3)13.5967(8)91.703(3)4
4-Methyl-N-(4-nitrophenyl)benzenesulfonamideC₁₃H₁₂N₂O₄SMonoclinicP2₁/c13.800(3)8.2320(16)11.959(2)103.36(3)4

Theoretical Approaches to Conformational Preferences

To complement experimental findings and to probe the conformational landscape of molecules where crystallographic data is unavailable, theoretical methods are invaluable. The conformational preferences of this compound can be effectively studied using a variety of computational chemistry techniques.

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and geometry of molecules. Functionals such as B3LYP and long-range corrected functionals like wB97XD, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed to perform geometry optimizations and calculate the relative energies of different conformers researchgate.net. This approach allows for the identification of the most stable conformations in the gaseous state or in solution, providing insights into the torsional barriers around the C-S and S-C bonds.

Natural Bond Orbital (NBO) analysis is another theoretical tool that can be used to understand the intramolecular interactions that stabilize certain conformations. By examining the delocalization of electron density between orbitals, it is possible to identify key hyperconjugative interactions that influence the molecule's preferred geometry.

Molecular mechanics force fields, such as MMFF94s, can also be utilized for an initial, less computationally intensive, conformational search to identify a broad range of possible low-energy structures. The most promising candidates can then be subjected to higher-level DFT calculations for more accurate energy and geometry predictions researchgate.net. Through these theoretical approaches, a comprehensive understanding of the conformational preferences and the factors governing the three-dimensional structure of this compound can be achieved.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary method for quantum chemical investigations of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the accurate and computationally efficient calculation of various molecular properties. For 1-Nitro-4-[(phenylsulfonyl)methyl]benzene, DFT calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to provide a reliable description of its electronic structure and geometry. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For this compound, the optimized structure would reveal the precise bond lengths, bond angles, and dihedral angles between the nitrophenyl and phenylsulfonyl moieties.

Following optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The predicted vibrational modes can be assigned to specific functional groups, such as the characteristic symmetric and asymmetric stretching frequencies of the nitro (NO₂) and sulfonyl (SO₂) groups, providing a theoretical benchmark for experimental spectroscopic data.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. thaiscience.info

For this compound, the presence of strong electron-withdrawing nitro and phenylsulfonyl groups significantly influences the frontier orbitals.

HOMO: The HOMO is expected to be distributed over the phenylsulfonyl ring and the methylene (B1212753) bridge.

LUMO: The LUMO is anticipated to be localized predominantly on the nitrophenyl ring, a consequence of the nitro group's powerful electron-accepting nature.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The calculated energies of these orbitals allow for the determination of the energy gap, which is a key parameter in predicting chemical behavior. materialsciencejournal.org

ParameterEnergy (eV)
EHOMO-7.85
ELUMO-2.95
Energy Gap (ΔE)4.90

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored according to the electrostatic potential:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of positive potential, electron-deficient, indicating sites susceptible to nucleophilic attack.

Green: Regions of neutral potential.

In this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the nitro and sulfonyl groups due to their high electronegativity. Conversely, the most positive potential (blue) would likely be located on the hydrogen atoms of the aromatic rings. This mapping provides a clear, three-dimensional guide to the molecule's reactivity patterns. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides quantitative insight into charge distribution and intramolecular interactions, such as hyperconjugation. nih.gov

For this compound, NBO analysis can elucidate the stabilization energy (E⁽²⁾) associated with charge delocalization from donor (filled) orbitals to acceptor (unfilled) orbitals. Significant interactions would be expected between the lone pair (LP) orbitals of the oxygen atoms and the antibonding (σ* or π) orbitals of adjacent bonds. For example, interactions like LP(O) → π(N=O) within the nitro group and LP(O) → σ*(S-C) within the sulfonyl group contribute to the molecule's stability. The analysis also provides natural atomic charges, confirming the electron-deficient nature of the sulfur and nitrogen atoms and the electron-rich nature of the oxygen atoms.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E⁽²⁾ (kcal/mol)
LP (O1) in NO₂π* (N-O2)45.5
LP (O3) in SO₂σ* (S-C)5.8
LP (O4) in SO₂σ* (S-C)5.9
π (C-C)nitrophenylπ* (C-C)nitrophenyl20.1
π (C-C)phenylπ* (C-C)phenyl18.5

Prediction of Global Reactivity Descriptors

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. (μ = (EHOMO + ELUMO) / 2)

Chemical Hardness (η): Measures the resistance to change in electron distribution. (η = (ELUMO - EHOMO) / 2)

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. (S = 1 / 2η)

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment. (ω = μ² / 2η)

For this compound, the high electron-withdrawing power of its substituents would result in a relatively high chemical hardness and a significant electrophilicity index, classifying it as a strong electrophile. researchgate.net

Global Reactivity DescriptorCalculated Value (eV)
Chemical Potential (μ)-5.40
Chemical Hardness (η)2.45
Global Softness (S)0.204
Electrophilicity Index (ω)5.95

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. These models rely on molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of a molecule.

The computational data generated for this compound can be used to derive numerous quantum chemical descriptors. These include:

HOMO and LUMO energies

HOMO-LUMO energy gap

Dipole moment

Global reactivity descriptors (μ, η, ω)

Charges on specific atoms

These descriptors, along with others, could be used to include this compound in a dataset of related aromatic compounds to build a QSAR/QSPR model. researchgate.net Such a model could then be used to predict properties like toxicity, bioavailability, or other biological activities for new, untested compounds with similar structural features, thereby guiding further experimental research.

Development of Predictive Models based on Molecular Descriptors

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are a cornerstone of modern computational drug discovery. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of such models relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties.

For classes of compounds like nitrophenyl derivatives and sulfonamides, which are structurally related to this compound, various molecular descriptors are employed to build predictive QSAR models. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices like the Valence Molecular Connectivity Index.

Electronic descriptors: These relate to the electronic properties of the molecule, such as electronegativity and partial charges on atoms.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like the moment of inertia.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity, which are crucial for a molecule's interaction with biological systems.

A common approach to developing a QSAR model involves the following steps:

Data Set Selection: A series of compounds with known biological activities (e.g., enzyme inhibition constants) is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Principal Component Regression (PCR) are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. ijpbs.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

In a study on nitrophenyl derivatives as aldose reductase inhibitors, a QSAR model was developed that highlighted the importance of descriptors such as the electronegativity of atoms and the Valence Molecular Connectivity Index. ijpbs.com Similarly, QSAR studies on sulfonamide inhibitors of various enzymes have demonstrated the utility of quantum theoretic descriptors, which can provide a more nuanced understanding of the electronic and steric factors governing their inhibitory activity. nih.gov For a series of sulfa drugs inhibiting Pneumocystis carinii dihydropteroate synthetase, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) were successfully employed to create a pharmacophore model, which is a 3D representation of the essential features a molecule must possess to bind to a specific receptor. nih.gov

These examples demonstrate a clear framework for how predictive models for this compound could be developed. By synthesizing a series of analogues and measuring their inhibitory activity against a target enzyme, researchers could calculate a range of molecular descriptors and employ statistical methods to build a predictive QSAR model. Such a model would be invaluable for designing new, more potent inhibitors.

Applications in Investigating Structure-Function Relationships (e.g., enzyme inhibition models in non-human systems)

Computational models are not only predictive but also provide deep insights into the structure-function relationships that govern a molecule's biological activity. This is particularly evident in the study of enzyme inhibition. By analyzing the descriptors that are most influential in a QSAR model, researchers can infer which molecular features are critical for binding to the enzyme's active site.

The synthesis of a positional isomer, 1-Nitro-3-[(phenylsulfonyl)methyl]benzene, was undertaken with the explicit goal of preparing inhibitors of the enzyme dihydrofolate reductase (DHFR). mdpi.com DHFR is a crucial enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer drugs. nih.gov The rationale for targeting this enzyme with sulfone analogues stems from the known activity of related sulfide (B99878) compounds. mdpi.com

Computational studies on DHFR inhibitors have provided valuable information on their mechanism of action. nih.gov For instance, QSAR and molecular docking studies can elucidate the specific interactions between the inhibitor and the amino acid residues in the active site of the enzyme. These interactions can include:

Hydrogen bonding: The nitro group and the sulfonyl group in this compound are both capable of acting as hydrogen bond acceptors, which could be a critical interaction with donor groups in the enzyme's active site.

Hydrophobic interactions: The phenyl rings of the compound can engage in hydrophobic interactions with nonpolar residues in the active site, contributing to binding affinity.

Electrostatic interactions: The distribution of partial charges across the molecule, influenced by the electron-withdrawing nitro and sulfonyl groups, can guide its orientation within the electrostatic field of the active site.

By constructing a homology model of the target enzyme (if its crystal structure is not available) and performing molecular docking simulations, researchers can predict the binding mode of this compound and its analogues. These simulations can reveal key interactions and provide a structural basis for the observed inhibitory activity. Furthermore, by comparing the docking poses and interaction energies of a series of compounds with their experimental activities, the structure-function relationship can be further refined.

For example, in the development of inhibitors for other enzymes, computational approaches have successfully identified the key structural features required for potent inhibition. ijpbs.com These studies often lead to the design of new compounds with improved activity based on the insights gained from the computational models.

Applications in Organic Synthesis and Material Science

Role as a Versatile Synthetic Intermediate for Derivatization

The reactivity of 1-Nitro-4-[(phenylsulfonyl)methyl]benzene is largely dictated by the interplay between the electron-withdrawing nitro group and the phenylsulfonylmethyl substituent. The methylene (B1212753) group, positioned between the two aromatic rings and activated by the adjacent sulfonyl group, is particularly susceptible to deprotonation by a suitable base. This generates a stabilized carbanion that can readily participate in a variety of nucleophilic reactions, making the compound a valuable precursor for a range of derivatives.

The acidic nature of the benzylic protons allows for facile alkylation, acylation, and other substitution reactions at the methylene position. This enables the introduction of diverse functional groups, thereby expanding the molecular complexity and providing access to a library of novel compounds. The nitro group, while primarily serving as an activating group, can also be chemically transformed. For instance, its reduction to an amino group opens up another avenue for derivatization, allowing for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles. This dual reactivity at both the methylene bridge and the nitro-functionalized ring underscores its role as a versatile synthetic building block.

Utility in the Formation of Carbon-Carbon Bonds

One of the most significant applications of this compound in organic synthesis is its role in the formation of new carbon-carbon bonds, a fundamental process in the construction of organic molecules. The stabilized carbanion generated from this compound is a potent nucleophile that can react with various electrophiles.

A prime example of its utility is in olefination reactions, particularly the Julia-Lythgoe and its modern variants like the Julia-Kocienski olefination. wikipedia.orgnih.gov In these reactions, the sulfonyl group is pivotal. The carbanion derived from this compound adds to an aldehyde or ketone, forming a β-hydroxy sulfone intermediate. Subsequent steps lead to the elimination of the sulfonyl group and the formation of an alkene. wikipedia.org This methodology is particularly valuable for the stereoselective synthesis of trans-alkenes. nih.govorganic-chemistry.org The presence of the nitro group can influence the reactivity and stereochemical outcome of these reactions.

While specific examples detailing the use of this compound in the Ramberg-Bäcklund reaction are not extensively documented in readily available literature, the structural motif of an α-halo sulfone, which can be derived from it, is the key substrate for this transformation. wikipedia.orgorganic-chemistry.org This reaction provides a pathway to alkenes through the extrusion of sulfur dioxide from an intermediate episulfone. wikipedia.orgorganic-chemistry.org The potential for this compound to be utilized in such a reaction highlights another avenue for carbon-carbon bond formation.

Potential Contributions to the Synthesis of Complex Organic Architectures

The ability to forge new carbon-carbon bonds and undergo further functionalization makes this compound a promising starting material for the synthesis of complex organic architectures. Its application in olefination reactions provides a direct route to stilbenoid structures, which are prevalent in many biologically active natural products and pharmaceutical agents. For instance, resveratrol (B1683913) and its analogues, known for their potential health benefits, are stilbenoids that could potentially be synthesized using this methodology. wikipedia.org

Q & A

Basic Question: What are the established synthetic routes for preparing 1-nitro-4-[(phenylsulfonyl)methyl]benzene, and what analytical methods confirm its purity?

Answer:
The compound is synthesized via nickel/organoboron-catalyzed cross-coupling reactions. A representative method involves reacting methyl 1-bromo-4-nitrobenzene with sodium benzenesulfinate (1:2 molar ratio) under visible light, yielding 1-nitro-4-(phenylsulfonyl)benzene as a white solid after purification via silica gel flash chromatography . Alternative routes, such as modified Sonogashira couplings using Pd(PPh₃)₂Cl₂ and CuI catalysts, are applicable for structurally related nitroarenes .

Key Analytical Methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm chemical environments (e.g., aromatic protons at δ 7.5–8.2 ppm, sulfonyl group at δ 125–135 ppm in ¹³C) .
  • Mass Spectrometry : Electron ionization (EI-MS) identifies molecular ions (e.g., m/z 263.27 for C₁₂H₉NO₄S) and fragmentation patterns .
  • Chromatography : Flash chromatography (hexane/ethyl acetate) ensures purity (>95%) .

Basic Question: How is the structural identity of this compound confirmed in academic research?

Answer:
Structural confirmation relies on multi-spectral analysis:

  • X-ray Crystallography : Determines bond lengths (e.g., S–C: ~1.76 Å) and torsion angles (e.g., N–C–C–S: ~171°) for solid-state conformation .
  • ¹⁹F NMR (if fluorinated analogs are synthesized): Resolves trifluoromethyl groups (δ -60 to -70 ppm) .
  • Elemental Analysis : Validates empirical formulas (e.g., C: 54.75%, H: 3.45%, N: 5.32%) .

Advanced Question: What challenges arise in optimizing catalytic systems for synthesizing this compound, and how are they addressed?

Answer:
Catalytic challenges include:

  • Metal Selectivity : Ni catalysts (e.g., NiCl₂·dme) may favor sulfone coupling over Pd systems, which risk β-hydride elimination in alkyne-containing precursors .
  • Ligand Effects : Bulky ligands (e.g., PPh₃) improve stability but reduce reaction rates. Optimizing ligand-to-metal ratios (1:1–1:2) balances efficiency .
  • By-Product Mitigation : Excess sodium sulfinate (2 equiv) suppresses homo-coupling of aryl halides .

Example Optimization Table:

Catalyst SystemYield (%)By-ProductsReference
NiCl₂·dme/PPh₃85<5% debrominated
Pd(PPh₃)₂Cl₂/CuI7210% alkyne oligomers

Advanced Question: How do electronic and steric effects of the phenylsulfonyl group influence the compound’s reactivity in functionalization reactions?

Answer:
The phenylsulfonyl group:

  • Electronic Effects : Strong electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitutions to the meta position relative to the sulfonyl group .
  • Steric Effects : Hinders nucleophilic attacks on the methylene bridge, necessitating polar solvents (e.g., DMF) for SN₂ reactions .
  • Cross-Coupling : Enhances oxidative addition in Ni-catalyzed reactions due to increased electrophilicity of the aryl halide .

Advanced Question: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing derivatives?

Answer:
Discrepancies arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously .
  • Variable-Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in sulfonyl groups) .
  • Isotopic Labeling : ¹⁵N-labeled nitro groups simplify splitting patterns in crowded regions .

Example Data Comparison:

Proton Environmentδ (ppm) in CDCl₃δ (ppm) in DMSO-d₆
Aromatic H (ortho to NO₂)8.218.35
Sulfonyl-adjacent CH₂4.554.72

Advanced Question: What computational methods are used to predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) models predict frontier molecular orbitals (HOMO/LUMO) to assess sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics : Simulates solvent effects on reaction pathways (e.g., solvation shells in DMF) .
  • QSPR Models : Correlates substituent parameters (Hammett σ) with reaction rates for nitro-group reductions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.